(Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
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Description
(Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.44. The purity is usually 95%.
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Scientific Research Applications
Green Synthesis in Ionic Liquid Media
A study by Shahvelayati, Hajiaghababaei, and Panahi Sarmad (2017) describes an efficient synthesis of a compound similar to (Z)-2-(4-(3-methoxyphenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol. This synthesis was achieved through a three-component tandem reaction in ionic liquid, highlighting a green and sustainable approach in chemical synthesis (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Catalytic Applications in Oxidation Reactions
Ghorbanloo and Maleki Alamooti (2017) investigated the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y. This complex demonstrated efficiency as a reusable catalyst for the oxidation of primary alcohols and hydrocarbons, suggesting potential industrial applications for similar thiazole-based compounds (Ghorbanloo & Maleki Alamooti, 2017).
Fluorescent Chemosensor Development
Manna, Chowdhury, and Patra (2020) developed a phenyl thiadiazole-based Schiff base receptor as a chemosensor for Al3+ ions. This chemosensor showed quick responses and excellent selectivity, indicating the potential of thiazole derivatives in sensitive detection applications (Manna, Chowdhury, & Patra, 2020).
Antimicrobial Activity of Thiazole Derivatives
Vinusha, Shivaprasad, Chandan, and Begum (2015) synthesized two imino-4-methoxyphenol thiazole derived Schiff bases, studying their antimicrobial activity against various bacteria and fungi. These compounds demonstrated moderate activity, suggesting a role for thiazole derivatives in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Applications in Olefin Epoxidation
Ghorbanloo, Bikas, and Małecki (2016) studied molybdenum(VI) complexes with a thiazole-hydrazone ligand, showcasing their use as catalysts for olefin oxidation. The findings suggest potential applications in industrial chemical processes (Ghorbanloo, Bikas, & Małecki, 2016).
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)-2-(2-methylphenyl)imino-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-6-3-4-9-17(14)20-19-21(10-11-22)18(13-24-19)15-7-5-8-16(12-15)23-2/h3-9,12-13,22H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICKWBIGKGVPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)OC)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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